3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine typically involves the reaction of 4-methyl-1,4-diazepane with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the fully reduced amine.
Substitution: The major products are substituted amines.
Scientific Research Applications
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural neurotransmitters, thereby modulating enzyme activity and signaling pathways. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylphenyl)propan-1-amine
Uniqueness
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in research settings for studying enzyme-substrate interactions and developing new therapeutic agents.
Properties
IUPAC Name |
3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-5-3-7-12(9-8-11)6-2-4-10/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSWRZBNEHRBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87576-06-5 |
Source
|
Record name | 3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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